N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B cells.
Wirkmechanismus
N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide exerts its anti-tumor effects by inhibiting BTK, which is a key signaling molecule in the B cell receptor (BCR) pathway. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide disrupts the BCR pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide has been shown to have other biochemical and physiological effects. For example, N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases such as rheumatoid arthritis. N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide has also been shown to inhibit the activation of T cells, which play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
For research on N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide include the development of combination therapies and more potent BTK inhibitors.
Synthesemethoden
The synthesis of N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide involves the reaction of 4-(4-morpholinyl)aniline with 2-furoic acid, followed by the attachment of an aminocarbonyl group to the aniline ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide has been extensively studied for its potential use in the treatment of various types of cancer, including B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-15(20)12-10-11(18-16(21)14-2-1-7-23-14)3-4-13(12)19-5-8-22-9-6-19/h1-4,7,10H,5-6,8-9H2,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMSLZSPUMORBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.